Tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an azetidine and an ethylsulfonyl group
Properties
IUPAC Name |
tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4S/c1-5-22(19,20)17-10-12(11-17)15-6-8-16(9-7-15)13(18)21-14(2,3)4/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNLYJJWSRIDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the ethylsulfonyl group. The piperazine ring is then constructed, and the tert-butyl group is added to protect the carboxylate functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the azetidine ring can produce different cyclic amines .
Scientific Research Applications
Tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to enzyme active sites, inhibiting their activity. The ethylsulfonyl group can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an aminopyridine group instead of an azetidine ring.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of an ethylsulfonyl group.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Features a piperidine ring instead of a piperazine ring.
Uniqueness
Tert-butyl 4-(1-ethylsulfonylazetidin-3-yl)piperazine-1-carboxylate is unique due to the combination of its azetidine and ethylsulfonyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
